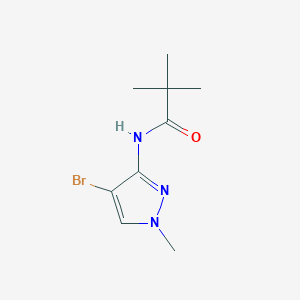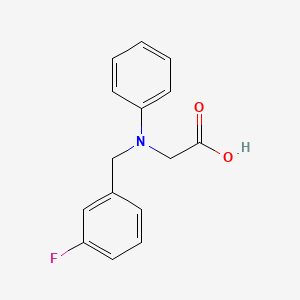
N-Benzyl-3-fluoro-DL-phenylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-fluoro-DL-phenylglycine is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is a derivative of phenylglycine, which is a non-proteinogenic alpha amino acid related to alanine but with a phenyl group in place of the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-fluoro-DL-phenylglycine can be achieved through various methods. One common approach involves the reductive amination of phenylglyoxylic acid with benzylamine in the presence of a fluorinating agent . Another method includes the use of glyoxal and benzylamine, followed by fluorination . The reaction conditions typically involve the use of solvents such as n-propanol and catalysts like (DHQ)2PHAL or (DHQD)2PHAL to achieve high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize high-pressure hydrogenation reactors and metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step. The fluorination step may involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-fluoro-DL-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Production of benzylamines or benzyl alcohols.
Substitution: Generation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-3-fluoro-DL-phenylglycine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-fluoro-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong electrostatic interactions with the target sites . The benzyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylglycine: The parent compound with a phenyl group instead of the benzyl and fluorine substituents.
3-Fluorophenylglycine: Similar structure but lacks the benzyl group.
N-Benzylphenylglycine: Contains the benzyl group but lacks the fluorine atom.
Uniqueness
N-Benzyl-3-fluoro-DL-phenylglycine is unique due to the combined presence of the benzyl and fluorine groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the benzyl group increases its hydrophobicity and binding affinity .
Propiedades
Fórmula molecular |
C15H14FNO2 |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
2-[N-[(3-fluorophenyl)methyl]anilino]acetic acid |
InChI |
InChI=1S/C15H14FNO2/c16-13-6-4-5-12(9-13)10-17(11-15(18)19)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |
Clave InChI |
PBYDZNSNFUDIMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


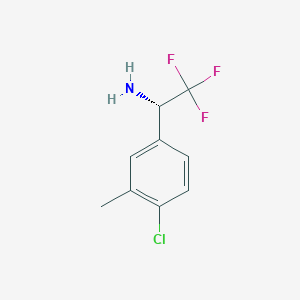
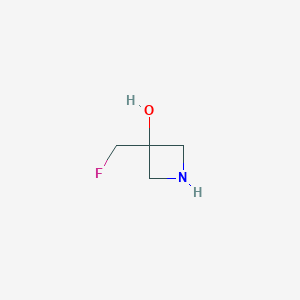

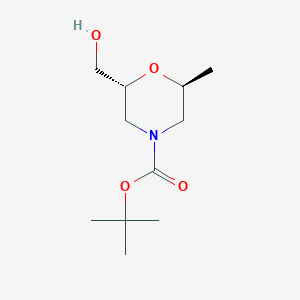
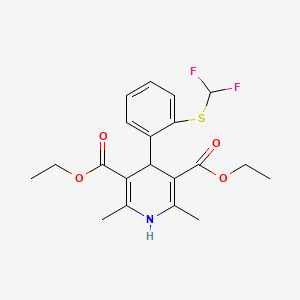
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

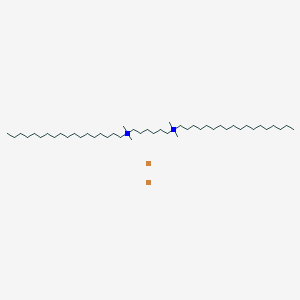
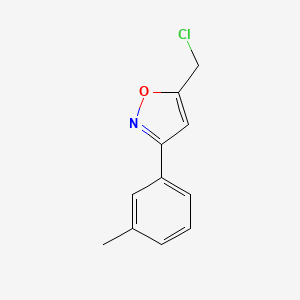
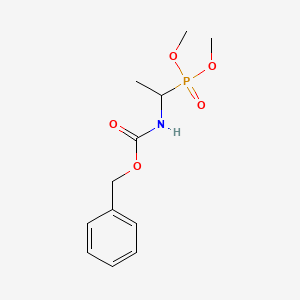


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
